3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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Description
3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
- The reaction of B1 hydrochloride or B1-Na with corresponding amines, including piperazine, leads to the synthesis of various pyrimidine derivatives, indicating the potential of these reactions in the creation of complex compounds for various applications (Takamizawa, Hirai, & Hamashima, 1968).
- Novel triazole derivatives, including compounds with piperazine, have been synthesized and demonstrated antimicrobial activities, suggesting their potential in medical and pharmaceutical research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Properties
- Certain synthesized compounds, such as those containing piperazine, have shown promise as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities, indicating their potential in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide synthesized and condensed with compounds including piperazine showed potent antiinflammatory activity, highlighting their potential in anti-inflammatory drug development (Rajasekaran, Sivakumar, & Jayakar, 1999).
Molecular Docking and SAR Studies
- Molecular docking studies of synthesized compounds, including those with piperazine, against human breast cancer cell lines showed significant anti-proliferative activities, demonstrating the potential of these compounds in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Biological Activities Evaluation
- Synthesized compounds with piperazine structures were evaluated for antimicrobial, anti-TMV, and anti-inflammatory activities, highlighting their diverse applications in microbiology and pharmacology (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
- Evaluation of novel pyridothiazine derivatives, including those with piperazine, revealed analgesic action in animal models and moderate antioxidant properties, suggesting their potential in pain management and oxidative stress-related disorders (Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002).
Properties
IUPAC Name |
3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-10-20-19-23(17(13)25)11-14(12-27-19)18(26)22-8-6-21(7-9-22)15-4-2-3-5-16(15)24/h2-5,10,14,24H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNNRCLGDLXKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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